(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
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Overview
Description
(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound that features a combination of bromine, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl group. The bromination step is then carried out, and finally, the nitrile group is introduced through a suitable reaction such as a nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which (2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- (2E,4Z)-4-bromo-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
- (2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)penta-2,4-dienenitrile
Uniqueness
The uniqueness of (2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17BrN2OS |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C22H17BrN2OS/c1-2-26-20-10-8-17(9-11-20)21-15-27-22(25-21)18(14-24)13-19(23)12-16-6-4-3-5-7-16/h3-13,15H,2H2,1H3/b18-13+,19-12- |
InChI Key |
PTVNGMXAPNZPLK-RSDLIPIESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C(=C/C3=CC=CC=C3)/Br)/C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC(=CC3=CC=CC=C3)Br)C#N |
Origin of Product |
United States |
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